1,3-dimethyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
1,3-Dimethyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound belonging to the thieno[2,3-d]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). Another approach utilizes 2-nitrothiophenes as starting materials, which are reduced with phosphorus trichloride to form esters of the target acids[{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d .... Additionally, the inverse electron-demand Diels–Alder reaction can be employed using 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate[{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of catalysts to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d ...[{{{CITATION{{{_2{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and antiviral properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiophene and pyrimidine rings play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidines: Structurally similar compounds with varying substituents.
Pyrimidines: Compounds containing the pyrimidine ring without the thiophene fusion.
Phenethylamines: Compounds with the phenethyl group attached to different heterocyclic structures.
Uniqueness: 1,3-Dimethyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique properties make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-19-15(22)12-10-13(24-16(12)20(2)17(19)23)14(21)18-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAQKQWRLWYLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCC3=CC=CC=C3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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